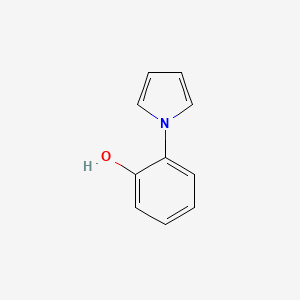

2-(1H-Pyrrol-1-Yl)Phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABOAAWARHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351874 | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32277-91-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Pyrrol-1-yl)Phenol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)phenol, a biphenyl-like aromatic compound featuring a phenol ring substituted with a pyrrole moiety. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis falls under well-established and historically significant organic reactions. This document details the most probable synthetic routes, including the Paal-Knorr synthesis and the Ullmann condensation, providing generalized experimental protocols for each. Furthermore, a summary of its physicochemical and spectroscopic data is presented for ease of identification and characterization. The potential biological significance of this compound is also discussed in the context of the known pharmacological activities of related N-arylpyrroles and phenolic compounds.

Discovery and Background

The direct historical account of the first synthesis of this compound is not prominently featured in scientific literature. However, its structural components and the methods for their assembly are rooted in foundational organic chemistry. The development of synthetic methodologies in the late 19th and early 20th centuries, particularly the Paal-Knorr pyrrole synthesis and the Ullmann condensation, provided the chemical tools necessary for the creation of such N-aryl heterocyclic compounds.

The Paal-Knorr synthesis , first reported in 1884, is a fundamental method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3][4][5] The Ullmann condensation , discovered in the early 1900s, allows for the formation of carbon-heteroatom bonds, including the C-N bond, through a copper-catalyzed reaction between an aryl halide and an amine or alcohol.[6][7][8][9] These reactions laid the groundwork for the synthesis of a vast array of N-arylpyrroles, a class of compounds that has since been explored for various applications, including in medicinal chemistry and materials science.

The biological importance of N-arylpyrroles is significant, with various derivatives exhibiting a broad range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12] Phenolic compounds are also well-known for their antioxidant and other health-beneficial effects.[13][14][15][16][17] The combination of these two pharmacophores in this compound suggests its potential for biological activity.

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods. The two most prominent and logical routes are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), with 2-aminophenol.[18]

Reaction:

Experimental Protocol (General):

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and a catalytic amount of acid (e.g., HCl).

-

Addition of Dicarbonyl: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent is used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Caption: Paal-Knorr Synthesis of this compound.

Ullmann Condensation

This approach involves the copper-catalyzed cross-coupling of an o-halophenol (e.g., 2-bromophenol or 2-iodophenol) with pyrrole.[6][7][8][9][19]

Reaction:

Experimental Protocol (General):

-

Reactant Mixture: To a Schlenk flask, add the o-halophenol (1.0 equivalent), pyrrole (1.0-1.5 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Ullmann Condensation for this compound Synthesis.

Data Presentation

The following tables summarize the key quantitative data for this compound.[20]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 32277-91-1 |

| IUPAC Name | This compound |

| Synonyms | 1-(2-Hydroxyphenyl)pyrrole, N-(2-Hydroxyphenyl)pyrrole |

| Appearance | Not specified (likely a solid at room temperature) |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available in spectral databases.[20] |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 159. Key fragments at m/z = 130, 131.[20] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and C-N stretching.[21][22] |

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of related N-arylpyrroles and phenolic compounds provide a basis for predicting its potential pharmacological relevance.

-

Antimicrobial Activity: N-arylpyrroles have been investigated as broad-spectrum antimicrobial agents.[10][11] The pyrrole ring is a key structural motif in several natural and synthetic antimicrobial compounds. Phenolic compounds also exhibit well-documented antimicrobial properties.[14][16][17] Therefore, this compound is a candidate for antimicrobial screening.

-

Anticancer Activity: Many pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][23] Phenolic compounds are also known to possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[13][15][24] The combined structure of this compound makes it a molecule of interest for cancer research.

The potential mechanisms of action could involve various signaling pathways commonly modulated by phenolic and N-aryl compounds.

Caption: Potential Biological Activities of this compound.

Conclusion

This compound is a readily accessible N-arylpyrrole derivative with potential for biological activity. While its specific discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Paal-Knorr synthesis and Ullmann condensation. The presence of both a phenol and a pyrrole moiety suggests that this compound may exhibit interesting pharmacological properties, warranting further investigation into its antimicrobial, anticancer, and other potential therapeutic applications. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and exploration of this and related compounds.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann reaction | PPTX [slideshare.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrole synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C10H9NO | CID 712334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Synthesis of Novel 2-(1H-Pyrrol-1-yl)Phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of novel 2-(1H-pyrrol-1-yl)phenol derivatives, a class of compounds with significant potential in medicinal chemistry. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and a summary of their potential biological activities, with a focus on their role as enzyme inhibitors and their impact on key signaling pathways.

Core Synthetic Strategies

The construction of the this compound scaffold is predominantly achieved through two classical and versatile methods: the Paal-Knorr synthesis and the Clauson-Kaas pyrrole synthesis. These methods offer robust and adaptable routes to a wide array of substituted derivatives.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminophenol, under neutral or weakly acidic conditions to form the pyrrole ring.[1][2][3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the N-substituted pyrrole.[2] This method is highly versatile, allowing for the synthesis of mono-, di-, or polysubstituted pyrroles.[2]

The Clauson-Kaas pyrrole synthesis provides an alternative and widely used route, involving the reaction of a primary amine (aminophenol) with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[4][5][6] This method is particularly useful for synthesizing pyrroles without substituents on the pyrrole ring itself. Various modifications to the classical approach have been developed, including the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates.[4][5]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound derivatives, based on established methodologies.

Method 1: Modified Clauson-Kaas Synthesis using Nicotinamide

This procedure describes the synthesis of this compound derivatives from the corresponding aminophenol hydrochlorides, a method that is advantageous when the free aminophenol is not readily isolable.

General Procedure:

-

A mixture of the respective aminophenol hydrochloride (1.0 eq) and nicotinamide (1.0 eq) is suspended in 1,4-dioxane.

-

To this suspension, 2,5-dimethoxytetrahydrofuran (1.0 eq) is added.

-

The reaction mixture is heated to reflux and stirred for a specified time (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can significantly accelerate the Paal-Knorr reaction, leading to shorter reaction times and often improved yields.

General Procedure:

-

To a microwave-safe vial, add the 1,4-dicarbonyl compound (1.0 eq) and the desired aminophenol (1.0-1.2 eq).

-

Add a suitable solvent, such as acetic acid or ethanol.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and time.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification of the crude product is achieved by column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative this compound derivatives.

| Compound | Starting Materials | Method | Catalyst/Solvent | Yield (%) | Reference |

| This compound | 2-Aminophenol, 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas | Acetic Acid | - | [5] |

| 4-Fluoro-2-(1H-pyrrol-1-yl)phenol | 2-Amino-4-fluorophenol, 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas | Nicotinamide/1,4-Dioxane | - | [1] |

| 2-Fluoro-4-(1H-pyrrol-1-yl)phenol | 4-Amino-2-fluorophenol hydrochloride, 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas | Nicotinamide/1,4-Dioxane | - | [1] |

Table 1: Synthesis of this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | 6.31 (t, 2H), 6.90-7.20 (m, 6H), 9.80 (s, 1H, OH) | 110.1, 115.8, 120.9, 121.5, 126.9, 129.7, 149.8 | - | - |

| 4-(1H-Pyrrol-1-yl)phenol | 5.0 (br s, 1H, OH), 6.30 (t, 2H), 6.85 (d, 2H), 7.10 (t, 2H), 7.25 (d, 2H) | - | - | - |

Table 2: Spectroscopic Data for Selected this compound Derivatives

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds for the development of enzyme inhibitors. Notably, 2-fluoro-4-(1H-pyrrol-1-yl)phenol has been investigated as a basis for aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[1] The phenolic hydroxyl group is a key feature, as it can participate in crucial hydrogen bonding interactions within the active site of target enzymes.

While specific signaling pathways modulated by this compound derivatives are still under active investigation, the broader classes of phenolic and pyrrole compounds are known to influence several key cellular pathways. Phenolic compounds, in general, are recognized for their antioxidant and anti-inflammatory properties, often exerting their effects through the modulation of pathways such as NF-κB and those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] Similarly, various pyrrole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects, by targeting pathways like the PI3K/Akt signaling cascade.[7][9]

The combination of the phenolic and pyrrole moieties in the this compound scaffold presents a compelling opportunity for the design of novel therapeutics that may target multiple signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further structure-activity relationship (SAR) studies are warranted to elucidate the specific molecular targets and mechanisms of action of this promising class of compounds.

Visualizations

Synthetic Workflow: Clauson-Kaas Synthesis

Caption: General workflow for the Clauson-Kaas synthesis.

Synthetic Workflow: Paal-Knorr Synthesis

Caption: General workflow for the Paal-Knorr synthesis.

Potential Biological Targets and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 9. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 2-(1H-Pyrrol-1-Yl)Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies applicable to the novel compound 2-(1H-pyrrol-1-yl)phenol. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust screening cascade based on the well-established biological activities of its constituent pyrrole and phenol moieties. The protocols and data presented are synthesized from studies on structurally related compounds and serve as a foundational framework for initiating research on this molecule.

Introduction

This compound is a heterocyclic compound featuring a phenol ring linked to a pyrrole nucleus. Phenolic compounds are a well-documented class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] Similarly, the pyrrole ring is a key structural motif in numerous pharmaceutically active compounds, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The combination of these two pharmacophores in this compound suggests a promising candidate for drug discovery, warranting a thorough in vitro evaluation to elucidate its therapeutic potential.

This guide details the experimental protocols for a panel of preliminary in vitro assays designed to assess the antioxidant, cytotoxic, and enzyme-inhibitory activities of this compound.

Experimental Workflow

The preliminary in vitro screening of this compound can be systematically approached through a series of assays to determine its biological activity profile. The general workflow begins with an assessment of its antioxidant properties, followed by cytotoxicity screening against various cell lines, and finally, investigation into its potential as an enzyme inhibitor.

Antioxidant Activity Assays

The antioxidant potential of phenolic compounds is a key area of investigation, primarily due to their ability to scavenge free radicals.[3][7] The following assays are recommended for evaluating the antioxidant capacity of this compound.

Data Presentation: Antioxidant Activity of Structurally Related Phenolic and Pyrrole Compounds

The following table summarizes the antioxidant activities of various phenolic and pyrrole compounds from existing literature, which can serve as a benchmark for evaluating this compound.

| Compound/Extract | Assay | IC50 / EC50 (µg/mL) | Reference |

| Piper sarmentosum Extract | DPPH | 60.24 | [8] |

| Cistus species Extracts | DPPH | 7.2 - 39.0 | [3] |

| Roots of a Plant | DPPH | 60 - 360 | [1] |

| Rutin | DPPH | 13 | [1] |

Experimental Protocols

This method assesses the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][9]

-

Preparation of DPPH Solution: Prepare a 60 µM solution of DPPH in methanol.[9]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

Measurement: Measure the absorbance of the reaction mixtures at a suitable wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the resulting solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox).

Cytotoxicity Assays

Cytotoxicity screening is crucial to determine the potential of this compound as an anticancer agent and to assess its safety profile on normal cells.

Data Presentation: Cytotoxicity of Structurally Related Phenolic and Pyrrole Compounds

The table below presents the cytotoxic activities of various phenolic and pyrrole derivatives against different cell lines.

| Compound/Extract | Cell Line | IC50 (µM or µg/mL) | Reference |

| Alpinumisoflavone (Phenolic) | CEM/ADR5000 | 5.91 µM | [2] |

| Pycnanthulignene A (Phenolic) | CEM/ADR5000 | 5.84 µM | [2] |

| Piper sarmentosum Extract | T47D | 2.69 µg/mL | [8] |

| Leaves of a Plant | HCT-116 | 23.26 µg/mL | [1] |

| Roots of a Plant | HCT-116 | 34.65 µg/mL | [1] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition Assays

Based on the known activities of pyrrole and phenolic compounds, cyclooxygenase (COX) and tyrosinase are relevant targets for inhibition assays.

Data Presentation: Enzyme Inhibition by Structurally Related Pyrrole Derivatives

The following table shows the enzyme inhibitory activities of several pyrrole derivatives.

| Compound | Enzyme | IC50 (µM) | Reference |

| Pyrrole Derivative A12 | Tyrosinase | 0.97 | [11][12] |

| Pyrrole Derivative 4 | COX-2 | 0.65 | [13] |

| Pyrrole Derivative 5 | COX-2 | 0.55 | [13] |

| Pyrrole Derivative 2 | s-LOX | 7.5 | [13] |

| Pyrrole Derivative 4g | COX-2 | > Celecoxib | [14] |

| Pyrrole Derivative 4h | COX-2 | > Celecoxib | [14] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the COX enzymes (COX-1 and COX-2), which are involved in inflammation.[10][13]

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.[10]

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.[10]

-

Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[10]

-

Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).[10]

-

Detection: Stop the reaction and measure the amount of prostaglandin (e.g., PGE2) produced using an ELISA kit.[10]

-

Calculation: Compare the prostaglandin production in the presence of the test compound to a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[10]

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. The outlined experimental protocols for antioxidant, cytotoxic, and enzyme inhibition assays, along with comparative data from structurally related compounds, offer a strategic approach to elucidating the biological activity profile of this novel molecule. The results from these initial screens will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey | MDPI [mdpi.com]

- 8. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]

- 9. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Potential Mechanism of Action of 2-(1H-Pyrrol-1-Yl)Phenol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no publicly available data detailing the specific mechanism of action, biological targets, or quantitative pharmacological profile of 2-(1H-Pyrrol-1-Yl)Phenol. This guide, therefore, aims to provide a foundational framework for initiating research on this compound by exploring the established mechanisms of action of structurally related molecules, including phenolic compounds, pyrrole derivatives, and pyrrolones. The pathways, data, and protocols described herein are based on these related compounds and should be considered as potential starting points for the investigation of this compound, not as established facts for this specific molecule.

Introduction

This compound is a unique small molecule incorporating both a pyrrole and a phenol moiety. While its specific biological activities remain uncharacterized in public literature, its structural components are present in a wide array of pharmacologically active agents. The pyrrole ring is a key feature in many natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. This whitepaper will delve into the known mechanisms of these related compound classes to build a theoretical foundation for the potential biological activities of this compound.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of this compound could be driven by the individual contributions of the phenol or pyrrole rings, or through a synergistic effect of the combined scaffold. Below, we explore potential mechanisms derived from studies on related molecules.

Anti-inflammatory and Antioxidant Activity (Phenolic Compounds)

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of leukocyte chemotaxis and the scavenging of reactive oxygen species (ROS).

A key mechanism involves the suppression of neutrophil chemotaxis, a critical process in the inflammatory response. Phenolic compounds have been shown to inhibit the migration of neutrophils towards chemoattractants in a concentration-dependent manner. This action is believed to be linked to the presence of a free phenolic hydroxyl group, which is also essential for scavenging oxygen free radicals. The prevention of ROS production by leukocytes is another significant anti-inflammatory action of phenols.

Potential Signaling Pathway: Inhibition of Neutrophil Chemotaxis

Caption: Hypothetical inhibition of inflammation by this compound.

Regulation of Apoptosis and DNA Damage Response (Pyrrolone Derivatives)

Derivatives of pyrrolone, a close structural relative of pyrrole, have been investigated as radioprotectors. These compounds can modulate the p53 protein, a critical transcription factor in the cellular response to DNA damage. In response to ionizing radiation, p53 can trigger cell cycle arrest, DNA repair, or apoptosis. Certain 2-pyrrolone derivatives have been found to suppress the expression of p53, thereby protecting cells from radiation-induced apoptosis.

Potential Signaling Pathway: p53-Mediated Apoptosis

In Silico Docking of 2-(1H-Pyrrol-1-yl)Phenol: A Technical Guide for Target Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking procedures for studying the interaction of 2-(1H-pyrrol-1-yl)phenol and its derivatives with various protein targets implicated in cancer and inflammation. The document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and In Silico Docking

The this compound scaffold is a significant pharmacophore found in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In silico molecular docking has emerged as a powerful computational tool in drug discovery to predict the binding affinity and interaction patterns of small molecules like this compound with their macromolecular targets.[2][3] This approach accelerates the identification of lead compounds and provides insights into their mechanism of action at a molecular level.[4]

This guide will focus on the application of in silico docking to understand the potential of this compound and its analogs to modulate the activity of key proteins in cancer and inflammatory pathways.

Target Proteins and Signaling Pathways

Based on the known biological activities of pyrrole and phenol-containing compounds, several protein targets are of interest for docking studies with this compound.

Anticancer Targets

Pyrrole derivatives have shown promise as anticancer agents by targeting various proteins involved in cell proliferation, survival, and signaling.[5][6] Key targets include:

-

Kinases: These enzymes are crucial regulators of cell signaling pathways. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a key cascade that controls cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.[7][8][9] Fms-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML).[10]

-

Tubulin: This protein is a key component of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[1]

The MAPK/ERK pathway is a complex signaling cascade that relays extracellular signals to the nucleus to control gene expression.

Caption: MAPK/ERK signaling pathway and potential inhibition points.

Anti-inflammatory Targets

Chronic inflammation is linked to various diseases, and targeting enzymes involved in the inflammatory cascade is a common therapeutic strategy.[11] For phenolic and pyrrole compounds, key anti-inflammatory targets include:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.[13]

-

Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[14]

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize quantitative data from studies on pyrrole and phenol derivatives, providing insights into their potential efficacy.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound ID | Target Protein | Cancer Cell Line | IC50 (µM) | Docking Score (kcal/mol) | Reference |

| Pyrrole Analog 1 | FLT3 | - | - | -83.30 (PLP Fitness) | [10] |

| Pyrrole Analog 2 | FLT3 | - | - | -80.86 (PLP Fitness) | [10] |

| Gilteritinib (Reference) | FLT3 | - | - | -71.91 (PLP Fitness) | [10] |

| Pyrrol-2-one Derivative 3e | - | SNB-75 (CNS Cancer) | 2.60 | - | [6] |

| Pyrrol-2-one Derivative 3e | - | MALME-3M (Melanoma) | 2.00 | - | [6] |

| Pyrrol-2-one Derivative 3e | - | OVCAR-4 (Ovarian Cancer) | 1.82 | - | [6] |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivative 5a | DHFR | - | - | - | [15] |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl) Derivative 5h | DHFR | - | - | - | [15] |

Table 2: Anti-inflammatory Activity of Pyrrole and Phenol Derivatives

| Compound ID | Target Enzyme | In Vitro Assay | IC50 (mM) | % Inhibition | Reference |

| Pyrrolidinone Derivative 14d | LOX | Enzyme Inhibition | 0.08 | - | [14] |

| Pyrrolidinone Derivative 14e | LOX | Enzyme Inhibition | 0.0705 | - | [14] |

| Indomethacin (Reference) | COX | Rat Paw Edema | - | 47% | [14] |

| Pyrrole Derivative 4g | COX-2 | Enzyme Inhibition | - | - | [11] |

| Pyrrole Derivative 4h | COX-2 | Enzyme Inhibition | - | - | [11] |

| Pyrrole Derivative 5b | COX-1 | Enzyme Inhibition | - | - | [11] |

| Pyrrole Derivative 5e | COX-1 | Enzyme Inhibition | - | - | [11] |

Experimental Protocols for In Silico Docking

A standard molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the results.[4][16]

General Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for Docking this compound

This protocol provides a step-by-step guide for performing a molecular docking study with this compound.

Software and Resources:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculations.

-

PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the results.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

-

PubChem or ChemSpider: For obtaining the 2D structure of the ligand.

Step 1: Ligand Preparation

-

Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem.

-

3D Conversion and Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to a 3D conformer. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Prepare for Docking:

-

Open the 3D structure in AutoDock Tools.

-

Assign Gasteiger charges to the ligand atoms.

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

Step 2: Protein Preparation

-

Select and Download Protein Structure: Identify the PDB ID of the target protein (e.g., COX-2: 1CX2, FLT3: 6JQR). Download the PDB file.

-

Clean the Protein Structure:

-

Open the PDB file in a molecular viewer like PyMOL or Discovery Studio.

-

Remove all water molecules, co-crystallized ligands, and any non-essential heteroatoms.

-

If the protein is a homodimer or multimer, retain only one chain for the docking study unless the binding site is at the interface.

-

-

Prepare for Docking in ADT:

-

Open the cleaned PDB file in AutoDock Tools.

-

Add polar hydrogens to the protein.

-

Compute and assign Gasteiger charges.

-

Save the prepared protein in the PDBQT format.

-

Step 3: Grid Box Generation

-

Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.

-

If the downloaded PDB structure contains a co-crystallized ligand, the grid box should be centered on this ligand to define the active site.

-

If the binding site is unknown, literature review or blind docking (using a large grid box encompassing the entire protein) can be employed to identify potential binding pockets.

-

-

Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option to set the center and dimensions (in x, y, and z) of the grid. The size should be sufficient to accommodate the ligand and allow for its rotation and translation.

-

Generate Grid Parameter File: Save the grid parameters as a GPF file.

Step 4: Docking Simulation with AutoDock Vina

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input:

Step 5: Analysis of Results

-

Examine Binding Affinity: The output file (docking_results.pdbqt) will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

-

Visualize Binding Poses: Open the output PDBQT file and the prepared protein PDBQT file in a molecular visualization tool (PyMOL, Discovery Studio).

-

Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the binding.

Conclusion

This technical guide provides a framework for conducting in silico docking studies of this compound and its derivatives against relevant anticancer and anti-inflammatory protein targets. By following the detailed protocols and leveraging the provided quantitative data and pathway diagrams, researchers can effectively utilize computational methods to explore the therapeutic potential of this chemical scaffold. The insights gained from these in silico studies can guide further experimental validation and lead optimization efforts in the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijariie.com [ijariie.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iajpr.com [iajpr.com]

- 6. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK signaling pathway | Abcam [abcam.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. cusabio.com [cusabio.com]

- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 2-(1H-Pyrrol-1-yl)Phenol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 2-(1H-pyrrol-1-yl)phenol analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological evaluation, and the molecular interactions that govern their activity, with a focus on their potential as anticancer and anti-inflammatory agents.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore found in numerous biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a prevalent feature in many natural products and synthetic drugs. Its unique electronic properties and ability to participate in various molecular interactions make it a valuable component in drug design. The phenolic moiety, a hydroxyl group attached to a benzene ring, is also a common feature in bioactive compounds, known for its antioxidant and hydrogen-bonding capabilities.

The combination of these two moieties in the this compound core structure has given rise to analogs with a range of pharmacological activities, including anticancer and anti-inflammatory effects. The exploration of SAR in this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. The Paal-Knorr and Clauson-Kaas pyrrole syntheses are two of the most common and versatile methods employed.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[1][2] To synthesize this compound analogs, a suitable 1,4-dicarbonyl compound is reacted with a substituted o-aminophenol. The reaction is typically catalyzed by an acid.[1]

Experimental Protocol: General Paal-Knorr Synthesis of this compound Analogs

-

Materials:

-

Substituted 1,4-dicarbonyl compound (1.0 eq)

-

Substituted o-aminophenol (1.0 - 1.2 eq)

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

-

Solvent (e.g., ethanol, toluene, or acetic acid)

-

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound and the o-aminophenol in the chosen solvent in a round-bottom flask.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired this compound analog.

-

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles. This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[3][4] For the synthesis of this compound analogs, a substituted o-aminophenol is used as the primary amine.

Experimental Protocol: General Clauson-Kaas Synthesis of this compound Analogs

-

Materials:

-

Substituted o-aminophenol (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.0 - 1.1 eq)

-

Acid catalyst (e.g., acetic acid, hydrochloric acid)

-

Solvent (e.g., water, ethanol, or acetic acid)

-

-

Procedure:

-

Dissolve the substituted o-aminophenol in the chosen solvent in a reaction vessel.

-

Add the acid catalyst, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture, typically to reflux, and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the pure this compound analog.

-

Workflow for Pyrrole Synthesis

Caption: Synthetic routes to this compound analogs.

Biological Activities and Structure-Activity Relationships

While specific and extensive quantitative SAR data for a broad range of this compound analogs is still emerging in the public domain, preliminary studies on related pyrrole-containing structures provide valuable insights into their potential as therapeutic agents. The primary areas of investigation for these compounds have been in anticancer and anti-inflammatory applications.

Anticancer Activity

Pyrrole derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[5][6] The overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.

Structure-Activity Relationship Insights (Anticancer):

The following table summarizes hypothetical SAR trends based on studies of related pyrrole-based kinase inhibitors. Specific quantitative data for this compound analogs is limited in the reviewed literature.

| Modification on this compound Scaffold | Observed/Expected Effect on Anticancer Activity | Rationale |

| Substitution on the Phenolic Ring | Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) may enhance activity. | Can modulate the electronic properties of the phenol and influence binding interactions with the target protein. |

| Substitution on the Pyrrole Ring | Bulky substituents at the 2- and 5-positions of the pyrrole ring can be detrimental to activity. | May cause steric hindrance and prevent optimal binding to the active site of the kinase. |

| Substitution on the Pyrrole Nitrogen | The nature of the substituent on the pyrrole nitrogen is critical for activity. | Directly influences the orientation of the molecule within the binding pocket. |

| Modifications to the Phenolic Hydroxyl Group | Conversion to an ether or ester may decrease activity. | The hydroxyl group is often a key hydrogen bond donor or acceptor for interaction with the target. |

Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs as Anticancer Agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

96-well microplates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[2][9] Some phenolic compounds and pyrrole derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of this pathway.

Structure-Activity Relationship Insights (Anti-inflammatory):

The following table outlines hypothetical SAR trends for anti-inflammatory activity based on related compounds.

| Modification on this compound Scaffold | Observed/Expected Effect on Anti-inflammatory Activity | Rationale |

| Substitution on the Phenolic Ring | Introduction of small, lipophilic groups may enhance activity. | Can improve cell permeability and interaction with hydrophobic pockets in target proteins. |

| Substitution on the Pyrrole Ring | Introduction of specific functional groups at the 3- or 4-position of the pyrrole ring could modulate activity. | May allow for additional interactions with the target protein. |

| Nature of the Linker between Pyrrole and Phenol | Not applicable for the core scaffold, but in related structures, the linker length and flexibility are crucial. | Determines the relative orientation of the two aromatic rings. |

| Presence of the Phenolic Hydroxyl Group | Essential for antioxidant activity, which can contribute to the overall anti-inflammatory effect. | Can scavenge reactive oxygen species (ROS) that are involved in the inflammatory process. |

Table 2: Hypothetical Structure-Activity Relationships of this compound Analogs as Anti-inflammatory Agents.

Signaling Pathways

The biological effects of this compound analogs are likely mediated through their interaction with specific signaling pathways. Based on the activities of related compounds, the EGFR/VEGFR and NF-κB pathways are plausible targets.

EGFR and VEGFR Signaling Pathways

EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[10][11] Small molecule inhibitors can block the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent signaling.

EGFR/VEGFR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Substituted 2-(1H-pyrrol-1-yl)phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of the pyrrole and phenol scaffolds in a single molecular entity, specifically the 2-(1H-pyrrol-1-yl)phenol core, presents a compelling area of investigation in medicinal chemistry and materials science. Pyrrole, a five-membered aromatic heterocycle, is a fundamental component of many biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Similarly, phenolic compounds are renowned for their potent antioxidant and anti-inflammatory effects, largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.[4][5] The fusion of these two pharmacophores offers the potential for synergistic or novel biological activities. This technical guide provides an in-depth exploration of the chemical space of substituted 2-(1H-pyrrol-1-yl)phenols, summarizing synthetic methodologies, quantitative biological data, and insights into their structure-activity relationships.

Synthetic Strategies

The synthesis of substituted 2-(1H-pyrrol-1-yl)phenols can be approached through several established synthetic organic chemistry reactions. The primary strategies involve the formation of the N-aryl bond between the pyrrole and phenol rings. Key synthetic routes include adaptations of classical methods for N-substituted pyrrole synthesis.

General Synthetic Workflow

A common and adaptable method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. By utilizing substituted anilines (specifically 2-aminophenols), this method can be effectively employed to generate the desired this compound core structure. Further substitutions on either the pyrrole or phenol ring can be achieved by using appropriately substituted starting materials or through subsequent functionalization of the core structure.

Experimental Protocols

Representative Synthesis of a Substituted this compound

This protocol is a representative example adapted from established methods for N-aryl pyrrole synthesis.[6]

Materials:

-

Substituted 2-aminophenol (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.0 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of the substituted 2-aminophenol in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted this compound.

Quantitative Data

The biological activity of substituted 2-(1H-pyrrol-1-yl)phenols is a key area of interest. While comprehensive data for a wide range of these specific compounds is still emerging, data from closely related pyrrole and phenol derivatives provide valuable insights into their potential. The following tables summarize representative quantitative data for the cytotoxicity and anti-inflammatory activity of related compounds.

Table 1: Cytotoxicity of Representative Pyrrole Derivatives

Data in this table is derived from studies on various pyrrole-containing compounds and is intended to be illustrative of the potential activities of substituted 2-(1H-pyrrol-1-yl)phenols.

| Compound ID | Structure (Related Analogue) | Cell Line | IC50 (µM) | Reference |

| A | Marinopyrrole A | Metastatic Melanoma | 2.2 - 5.0 | [7] |

| B | Pyrrolomycin C | Various Cancer Cell Lines | Submicromolar | [7] |

| C | 4a (a polysubstituted pyrrole) | LoVo (colon cancer) | 82.54% viability at 6.25 µM | [1] |

| D | 4d (a polysubstituted pyrrole) | LoVo (colon cancer) | 45.81% viability at 50 µM | [1] |

| E | Lamellarin D | Various Cancer Cell Lines | 38 - 110 nM | [8] |

Table 2: Anti-inflammatory Activity of Fused Pyrrole Derivatives

This table presents data on the anti-inflammatory activity of fused pyrrole compounds, suggesting potential mechanisms for 2-(1H-pyrrol-1-yl)phenols.

| Compound ID | Structure (Related Analogue) | Assay | Activity | Reference |

| F | Pyrrolopyridine 3i | Pro-inflammatory cytokine inhibition | Promising activity | [9] |

| G | Pyrrolopyridine 3l | Pro-inflammatory cytokine inhibition | Promising activity | [9] |

| H | 1,5-diaryl pyrrole derivative | COX-2 Inhibition | Selective COX-2 inhibitor | [3] |

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic and pyrrole-containing compounds are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-inflammatory Signaling Pathways

Phenolic compounds are known to exert their anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory mediators. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is a critical regulator of inflammatory responses. Phenolic compounds can inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] Furthermore, the NF-κB signaling pathway, a master regulator of inflammation, is a common target for these compounds.

Antioxidant Mechanism

The phenolic hydroxyl group is central to the antioxidant activity of these compounds. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The pyrrole ring can also contribute to the overall antioxidant capacity of the molecule.

Structure-Activity Relationship (SAR)

The biological activity of substituted 2-(1H-pyrrol-1-yl)phenols is intricately linked to their molecular structure. The nature, position, and number of substituents on both the pyrrole and phenol rings can significantly influence their potency and selectivity.

Key SAR Observations:

-

Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenol ring are critical for antioxidant and, in many cases, anti-inflammatory and anticancer activities. Its ability to donate a hydrogen atom is a key mechanistic feature.

-

Substitution on the Phenol Ring: Electron-donating groups on the phenol ring can enhance antioxidant activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups may modulate activity through different mechanisms, including influencing the acidity of the phenolic proton.

-

Substitution on the Pyrrole Ring: Substituents on the pyrrole ring can affect the electronic properties of the entire molecule, influencing its ability to interact with biological targets. The steric bulk of substituents can also play a crucial role in binding to enzyme active sites or receptors.

Conclusion

The chemical space of substituted 2-(1H-pyrrol-1-yl)phenols represents a promising frontier for the discovery of new therapeutic agents and functional materials. The combination of the well-established biological activities of the pyrrole and phenol moieties provides a strong foundation for the development of compounds with potent antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on the systematic synthesis of a diverse library of these compounds, followed by comprehensive biological evaluation to elucidate detailed structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this intriguing class of molecules.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Arylphenol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-arylphenol structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and FDA-approved drugs. Its unique combination of a phenolic hydroxyl group and a biaryl system allows for diverse chemical modifications and tailored interactions with various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant biological activities of 2-arylphenol compounds, with a focus on their applications in drug discovery and development.

Synthesis of 2-Arylphenol Compounds

The construction of the 2-arylphenol core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. Key approaches include transition-metal-catalyzed cross-coupling reactions, arylation via aryne intermediates, and novel oxidative coupling methods.

One of the most prevalent and versatile methods is the Suzuki-Miyaura cross-coupling reaction . This approach typically involves the palladium-catalyzed reaction of a 2-halophenol (or a protected derivative) with an arylboronic acid. Other notable methods include bismuth-mediated C-O arylation of guaiacols and transition-metal-free SNAr reactions, which offer alternative pathways with distinct advantages in regioselectivity and substrate scope.[1][2][3][4]

A generalized workflow for the synthesis of 2-arylphenols via different popular methods is illustrated below.

Biological Activities and Therapeutic Potential

2-Arylphenol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-arylphenol derivatives against various cancer cell lines. For instance, certain 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene derivatives have shown significant cytotoxicity against the MCF-7 human breast cancer cell line.[5] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many 2-arylphenols exert their anticancer effects by modulating key regulators of the cell cycle. A common mechanism observed in MCF-7 cells is the induction of G1 or S phase arrest.[5] This is often achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) that are essential for cell cycle progression.[1][5] This arrest can subsequently trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Anti-Inflammatory Activity

The phenolic moiety is a well-known pharmacophore for anti-inflammatory agents. 2-Arylphenol derivatives often act as potent inhibitors of key inflammatory enzymes, particularly cyclooxygenase-2 (COX-2).[6] Selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. Certain 2-(2-arylphenyl)benzoxazoles have emerged as selective COX-2 inhibitors with in vivo anti-inflammatory potency comparable to or better than celecoxib and diclofenac.[6]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these compounds are primarily mediated by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever. By inhibiting COX-2, 2-arylphenols reduce the production of these pro-inflammatory prostaglandins. This mechanism is often linked to the downstream modulation of signaling pathways like NF-κB and MAPK.[7]

Other Biological Activities

-

Antifungal Activity: 2-Allylphenol and its derivatives have shown significant activity against various phytopathogenic fungi, such as Botrytis cinerea.[8][9] Modifications to the core structure, such as replacing the hydroxyl group with a methoxy or acetyl group, can dramatically increase potency.[8]

-

Neuroprotective Activity: In the context of Alzheimer's disease, certain 2-arylphenol derivatives have been designed as multi-target inhibitors, demonstrating potent inhibition of acetylcholinesterase (AChE), an enzyme central to the disease's pathology.[10][11][12]

-

Antioxidant Activity: The phenol group is a classic radical scavenger. The antioxidant capacity of 2-arylphenols can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).[13][14][15]

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the 2-arylphenol scaffold has allowed for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective agents. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), are crucial for these analyses.

Table 1: Anticancer Activity of Selected 2-Arylphenol Derivatives

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 (Breast) | 4.8 | [5] |

| 2-(2-Arylphenyl)benzoxazole (3o) | HT-29 (Colon) | >100 | [6] |

| 2-(2-Arylphenyl)benzoxazole (3g) | HT-29 (Colon) | >100 | [6] |

| 2-Methoxy-5((3,4,5-trimethoxyphenyl)seleninyl)phenol | A549 (Lung) | Not specified | [16] |

Table 2: Anti-Inflammatory (COX-2 Inhibition) Activity

| Compound ID/Description | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(2-(4-Methoxyphenyl)phenyl)benzoxazole (3g) | COX-2 | 0.21 | 181.4 | [6] |

| 2-(2-(3-Fluoro-4-methoxyphenyl)phenyl)benzoxazole (3n) | COX-2 | 0.11 | 427.2 | [6] |

| 2-(2-(4-(Methylsulfonyl)phenyl)phenyl)benzoxazole (3o) | COX-2 | 0.09 | 224.4 | [6] |

| Celecoxib (Reference) | COX-2 | 0.06 | 405 | [17] |

Table 3: Antifungal Activity against Botrytis cinerea

| Compound | IC₅₀ (µg/mL) | Reference |

| 2-Allylphenol | 68.0 | [8][9] |

| 2-Allylanisole (Methoxy derivative) | 2.0 | [8][9] |

| 2-Allylphenyl acetate (Acetyl derivative) | 1.0 | [8][9] |

| 2-(2-Hydroxypropyl) phenol | 23.5 | [9][18] |

Table 4: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

| Compound ID/Description | Target | IC₅₀ (µM) | Reference |

| 2-acetyl-5-O-(amino-alkyl)phenol deriv. (TM-3) | eeAChE | 0.69 | [10] |

| Dual Inhibitor Compound 11a | AChE | 0.048 | [19] |

| Dual Inhibitor Compound 11b | AChE | 0.223 | [19] |

| Donepezil (Reference) | AChE | 3.9 | [12] |

Key SAR Insights:

-

Anticancer Activity: For 2-phenylnaphthalene derivatives, hydroxyl groups at the C-7 position of the naphthalene ring and the C-4' position of the phenyl ring markedly enhance cytotoxicity against MCF-7 cells.[5]

-

Antifungal Activity: Masking the free hydroxyl group of 2-allylphenol as a methoxy ether or an acetate ester significantly increases antifungal potency, suggesting that modulating lipophilicity and hydrogen bonding capability is crucial.[8][9]

-

Anti-Inflammatory Activity: For 2-(2-arylphenyl)benzoxazoles, the introduction of a methylsulfonyl group at the para-position of the pendant aryl ring (as in compound 3o) leads to very potent and selective COX-2 inhibition.[6]

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature, offering a template for researchers working with 2-arylphenol compounds.

Synthesis: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for synthesizing biaryls.[20][21][22]

-

Reagent Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 2-halophenol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2.0 mol%), and a suitable ligand (e.g., triphenylphosphine) if required.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, n-propanol, or DME; 3-10 mL) via syringe, followed by an aqueous solution of a base, typically 1-2 M Na₂CO₃ or K₂CO₃ (3.0 mmol).

-

Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (usually 1-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-arylphenol.

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

This is a standard method to determine the potency and selectivity of anti-inflammatory compounds.[6][23]

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme in Tris-HCl buffer with a cofactor solution (containing glutathione and hematin) at room temperature for 10 minutes.

-

Inhibitor Addition: Add the test compound (2-arylphenol derivative) at various concentrations (typically in DMSO) to the enzyme mixture and incubate for an additional 15-20 minutes at 37 °C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-